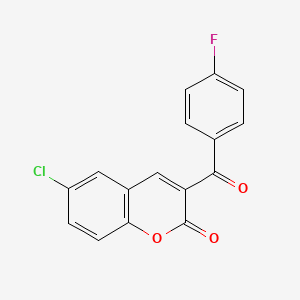

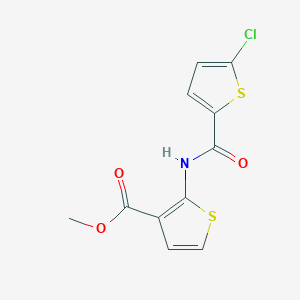

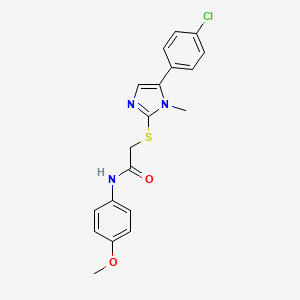

![molecular formula C10H16BrNO2 B3009289 tert-Butyl (1R,5S,6r)-6-bromo-3-azabicyclo[3.1.0]hexane-3-carboxylate CAS No. 2126143-38-0](/img/structure/B3009289.png)

tert-Butyl (1R,5S,6r)-6-bromo-3-azabicyclo[3.1.0]hexane-3-carboxylate

Übersicht

Beschreibung

The compound tert-Butyl (1R,5S,6r)-6-bromo-3-azabicyclo[3.1.0]hexane-3-carboxylate is a structurally complex molecule that is part of a broader class of azabicyclo compounds. These compounds are of significant interest due to their potential applications in pharmaceuticals and as intermediates in organic synthesis. The papers provided discuss various synthetic routes and characterizations of related azabicyclo compounds, which can provide insights into the synthesis, structure, and properties of the compound .

Synthesis Analysis

Several papers describe efficient and scalable synthetic routes to azabicyclo compounds. For instance, the synthesis of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate is detailed, highlighting the potential for selective derivatization on the azetidine and cyclobutane rings . Another paper reports the synthesis of all four stereoisomers of 3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid, which includes steps such as diastereomeric salt formation and chromatography on a chiral stationary phase . Additionally, a scalable synthesis of (1R,3S,5R)-2-(tert-butoxycarbonyl)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid is described, with a focus on the stereoselectivity of the cyclopropanation step .

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using techniques such as X-ray diffraction analysis. For example, the structure of tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate was determined, revealing a bicyclo[2.2.2]octane structure with a lactone moiety and a piperidine ring . Similarly, the chiral compound (2S, 5S)-tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate was characterized, showing a bicyclo[2.2.2]octane structure comprised of lactone and piperidine groups .

Chemical Reactions Analysis

The papers discuss various chemical reactions that are relevant to the synthesis and modification of azabicyclo compounds. For instance, the synthesis of tert-butyl-(1R,4S,6R)-4-(hydroxymethyl)-3-azabicyclo[4.1.0]heptane-3-carboxylate involves an epimerization/hydrolysis step to avoid tedious purification . Another study describes the regioselective introduction and transformation of substituents on azabicyclo[2.1.1]hexane, which are precursors to conformationally constrained β-amino acids .

Physical and Chemical Properties Analysis

The physical and chemical properties of azabicyclo compounds are influenced by their molecular structure. For example, the crystal structure and density of tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate were determined, providing information on its solid-state properties . The thermal, X-ray, and DFT analyses of various substituted azabicyclo compounds have been performed, revealing details about their stability and intramolecular interactions .

Wissenschaftliche Forschungsanwendungen

Efficient Synthesis Methods

Scalable Synthesis Approach : The compound has been synthesized efficiently using an innovative approach starting from commercially available chiral lactone. This method includes an elegant epimerization/hydrolysis step, significantly improving over original synthesis routes and allowing large-scale production (Maton et al., 2010).

Stereoselective Synthesis : A stereoselective and scalable synthesis method has been developed, focusing on controlling the stereoselectivity of key cyclopropanation steps (Gan et al., 2013).

Molecular Structure and Synthesis Techniques

Molecular Structure Analysis : The compound's molecular structure was analyzed using techniques like 1H NMR spectroscopy, high-resolution mass spectrometry, and single crystal X-ray diffraction. This detailed analysis has contributed to a better understanding of its chemical properties and potential applications (Moriguchi et al., 2014).

Synthesis of Stereoisomers : Research has been conducted on the synthesis of various stereoisomers of this compound, demonstrating the versatility and potential for tailoring its chemical properties for specific applications (Bakonyi et al., 2013).

Application in Drug Discovery

- Peptidomimetic Synthesis : The compound has been utilized in the synthesis of constrained peptidomimetic 2-oxo-3-(N-9-fluorenyloxycarbonylamino)-1-azabicyclo[4.3.0]nonane-9-carboxylic acid, a useful tool for structure-activity studies in peptide-based drug discovery (Mandal et al., 2005).

Advanced Organic Chemistry Applications

- In Situ Preparation Techniques : Studies have explored in situ preparation methods for derivatives of the compound, contributing to the development of more efficient and controllable synthesis processes in organic chemistry (Sorensen & Sun, 1996).

Analytical Chemistry Applications

- Detection and Quantification in Pharmaceuticals : The compound has been identified and quantified in pharmaceuticals, using advanced techniques like liquid chromatography-mass spectroscopy. This is crucial for ensuring the purity and safety of pharmaceutical products (Puppala et al., 2022).

Eigenschaften

IUPAC Name |

tert-butyl (1R,5S)-6-bromo-3-azabicyclo[3.1.0]hexane-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16BrNO2/c1-10(2,3)14-9(13)12-4-6-7(5-12)8(6)11/h6-8H,4-5H2,1-3H3/t6-,7+,8? | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJOQQTFAEPYOSQ-DHBOJHSNSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC2C(C1)C2Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@@H]2[C@H](C1)C2Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl (1R,5S,6r)-6-bromo-3-azabicyclo[3.1.0]hexane-3-carboxylate | |

CAS RN |

2126143-38-0 | |

| Record name | tert-butyl (1R,5S,6R)-6-bromo-3-azabicyclo[3.1.0]hexane-3-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

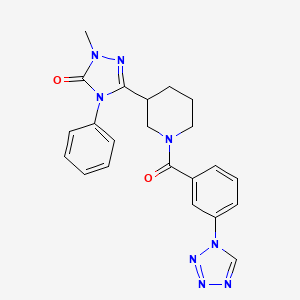

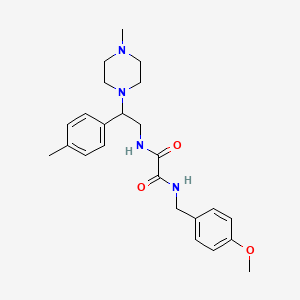

![2,6-Ditert-butyl-4-[3-[3-(3,5-ditert-butyl-4-hydroxyphenyl)propylsulfanyl]propyl]phenol](/img/structure/B3009206.png)

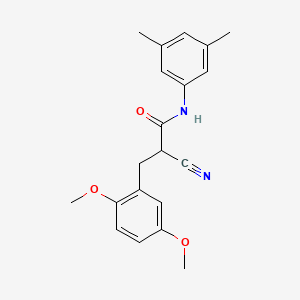

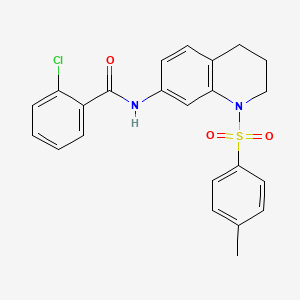

![N-[(4-methylphenyl)methyl]-2-[(2-oxo-5,6,7,8-tetrahydro-1H-quinazolin-4-yl)sulfanyl]acetamide](/img/structure/B3009207.png)

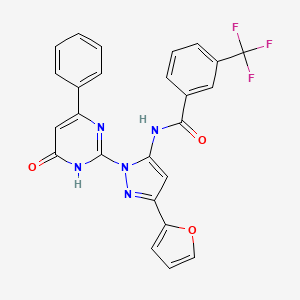

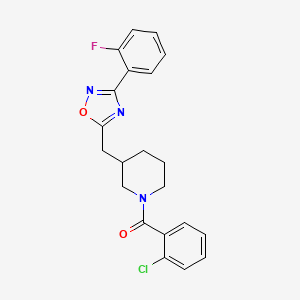

![3-(1,3-benzodioxol-5-yl)-4-methyl-5-[(2-phenylethyl)sulfanyl]-4H-1,2,4-triazole](/img/structure/B3009213.png)

![2-[2-(4-Chlorophenyl)-2-oxoethyl]sulfanyl-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B3009225.png)

![[3-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]-(4-methylthiadiazol-5-yl)methanone](/img/structure/B3009229.png)